2-(4-Chlorophenyl)-2-cyclopropylethanamine
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Overview
Description
2-(4-Chlorophenyl)-2-cyclopropylethanamine is an organic compound that features a cyclopropyl group attached to an ethanamine backbone, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-cyclopropylethanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-cyclopropylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-cyclopropylethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including its effects on various biological pathways and its interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-cyclopropylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-cyclopropylethanamine: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-2-cyclopropylethanamine: Similar structure with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)-2-cyclopropylethanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-2-cyclopropylethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s physical properties, such as its solubility and stability, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopropylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8/h3-6,8,11H,1-2,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHOVLBOLZUYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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